2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid
Description
2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a 5-carboxylic acid core, a methyl group at position 4, and a (3-methoxypropyl)amino substituent at position 2. Pyrimidine-based carboxylic acids are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis.
Properties
CAS No. |
1189002-99-0 |
|---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(3-methoxypropylamino)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H15N3O3/c1-7-8(9(14)15)6-12-10(13-7)11-4-3-5-16-2/h6H,3-5H2,1-2H3,(H,14,15)(H,11,12,13) |
InChI Key |
QZZUGLRSJBVCGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction using carbon dioxide.
Substitution with the 3-Methoxypropylamino Group: The substitution reaction can be carried out using 3-methoxypropylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 3-methoxypropylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
- Case Study : A study involving various pyrimidine derivatives reported IC50 values against COX-1 and COX-2 enzymes, with some derivatives showing comparable efficacy to established anti-inflammatory drugs like diclofenac and celecoxib .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Celecoxib | N/A | 0.04 ± 0.01 |
Anticancer Properties
The compound has also been evaluated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
- Mechanism of Action : The compound's interaction with cellular targets can lead to the activation of apoptotic pathways, evidenced by increased levels of DNA damage markers and modulation of apoptotic proteins.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 66 | Induces apoptosis |
| Cisplatin | 10 | DNA cross-linking |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored, particularly against multidrug-resistant strains of bacteria. Studies indicate that it can effectively inhibit the growth of various pathogens.
- Key Findings : The compound exhibited significant inhibition zones against tested bacteria, suggesting its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |
| Klebsiella pneumoniae | 16 |
| Pseudomonas aeruginosa | 32 |
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves multi-step organic reactions, which allow for the introduction of various functional groups that can enhance its biological activity.
Synthetic Routes
Various synthetic approaches have been developed for the preparation of this compound, often focusing on optimizing yield and purity while maintaining biological activity.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Substituent Effects
The table below compares key structural analogs, focusing on substituents at positions 2 and 4 of the pyrimidine-5-carboxylic acid scaffold:
| Compound Name | Substituent at Position 2 | Substituent at Position 4 | CAS Number | Molecular Formula | Molecular Weight | Similarity Score* |
|---|---|---|---|---|---|---|
| Target Compound | (3-Methoxypropyl)amino | Methyl | Not provided | C₁₁H₁₆N₃O₃ | ~262.27† | — |
| 2-Methylpyrimidine-5-carboxylic acid | Methyl | — | 74356-36-8 | C₆H₆N₂O₂ | 154.12 | 0.87 |
| 2-Chloro-4-methylpyrimidine-5-carboxylic acid | Chloro | Methyl | Not provided | C₆H₅ClN₂O₂ | 186.57 | 0.76‡ |
| 2-[(4-Chlorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid | (4-Chlorophenyl)amino | Methyl | 941236-32-4 | C₁₂H₁₀ClN₃O₂ | 263.68 | 0.73‡ |
| 2-[Carboxymethyl(methyl)amino]-4-methylpyrimidine-5-carboxylic acid | Carboxymethyl(methyl)amino | Methyl | 52872-44-3 | C₉H₁₁N₃O₄ | 237.20 | 0.85‡ |
*Similarity scores (if available) are derived from structural overlap with the target compound .
†Calculated based on molecular formula.
‡Estimated based on substituent complexity.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro substituents (e.g., in 2-chloro-4-methylpyrimidine-5-carboxylic acid) may increase reactivity in nucleophilic substitution reactions, whereas the methoxy group in the target compound could stabilize adjacent amino groups via electron donation .
- Hydrogen-Bonding Capacity: The (3-methoxypropyl)amino group provides both amino and ether oxygen atoms for hydrogen bonding, similar to the carboxymethyl(methyl)amino group in CAS 52872-44-3, which has additional carboxylic acid functionality .
Physicochemical Properties
- Solubility : Compounds with polar substituents (e.g., carboxylic acid in CAS 52872-44-3) exhibit higher aqueous solubility. The target compound’s methoxypropyl chain may reduce solubility compared to methyl or chloro derivatives but improve membrane permeability .
- Lipophilicity (LogP): The chloro-substituted analog (CAS 186.57) likely has higher LogP than the target due to its nonpolar chloro group, whereas the target’s methoxypropyl chain may balance hydrophilicity and lipophilicity .
Biological Activity
2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid, a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a methoxypropyl amino group and a carboxylic acid moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Common Name : this compound
- CAS Number : 1478683-01-0
- Molecular Formula : C12H16N3O3
- Molecular Weight : 210.23 g/mol
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. A study focusing on related pyrimidine derivatives demonstrated promising activity against various bacterial strains, suggesting that this compound may also possess similar effects. Specific tests on gram-positive and gram-negative bacteria could provide insights into its efficacy.
Antitumor Activity
Pyrimidine derivatives have been extensively studied for their antitumor potential. Compounds with structural similarities to this compound have shown inhibitory effects on cancer cell lines. The mechanism of action may involve the inhibition of key enzymes or pathways involved in tumor growth, such as the MAPK or PI3K/Akt pathways.
Enzyme Inhibition
Enzymatic assays have suggested that certain pyrimidine derivatives can inhibit enzymes critical for cellular metabolism and proliferation. For instance, inhibition of dihydrofolate reductase (DHFR) has been observed in related compounds, which could imply a similar action for this compound.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
